molecular formula C17H18N2O3 B2465169 N-(3-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide CAS No. 346445-89-4

N-(3-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No. B2465169
CAS RN: 346445-89-4
M. Wt: 298.342
InChI Key: CVNRNRMKSKBEDT-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as MMEDA, is a chemical compound that belongs to the family of N-phenyl-N'-alkyl ethanediamides. MMEDA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

Identification and Quantification in Clinical Toxicology

N-(3-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide and its derivatives are crucial in clinical toxicology for the detection and quantification of substances in cases of intoxication. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is a key method for identifying and quantifying these substances in biological samples. This application is essential for understanding intoxication cases and providing accurate diagnoses (Poklis et al., 2014).

Analytical Toxicology and Blotter Paper Analysis

In analytical toxicology, these compounds are significant for their presence in designer hallucinogenic drugs. They're often found on blotter papers used for recreational purposes. Direct Analysis in Real Time AccuTOF™ mass spectrometry and high-performance liquid chromatography triple quadrapole mass spectrometry are employed for screening and confirming the presence of these substances (Poklis et al., 2015).

Asymmetric Synthesis in Organic Chemistry

These compounds are also utilized in organic chemistry for asymmetric synthesis. An example includes the synthesis of the tetrahydroquinoline alkaloid (R)-(-)-angustureine, demonstrating their utility in producing complex organic molecules (Bentley et al., 2011).

Toxicokinetics and Forensic Toxicology

Toxicokinetic studies of these compounds are vital for understanding drug-drug interactions, individual polymorphisms, and elimination routes. This information is crucial in forensic toxicology for the identification of these substances in abuse and intoxication cases (Richter et al., 2019).

Cytochrome P450 Enzyme Metabolism

These compounds are important in studying the metabolism by cytochrome P450 enzymes (CYP). Understanding how CYP enzymes metabolize these compounds aids in predicting drug-drug interactions and the impact of genetic polymorphisms on drug metabolism (Nielsen et al., 2017).

Synthesis of Key Intermediates in Pharmaceutical Development

These compounds play a role in synthesizing key intermediates for pharmaceuticals, such as antiasthmatic drugs. Their versatility in chemical reactions is crucial for developing new medicinal compounds (Yong-mei, 2007).

properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-6-8-13(9-7-12)11-18-16(20)17(21)19-14-4-3-5-15(10-14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNRNRMKSKBEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

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